molecular formula C19H18N4O6S2 B2998706 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine CAS No. 801254-54-6

4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine

Cat. No.: B2998706
CAS No.: 801254-54-6
M. Wt: 462.5
InChI Key: WUAWFJJMNBMELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine is a synthetic organic compound (CAS# 801254-54-6) with the molecular formula C 19 H 18 N 4 O 6 S 2 and a molecular weight of 462.50 g/mol . This chemical features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities and role as a bioisostere for ester and amide functionalities . The 1,3,4-oxadiazole core is extensively documented in scientific literature for its significant antimicrobial and anticancer potential . Researchers value this heterocycle for its ability to serve as a key pharmacophore in drugs targeting various enzymes and pathways. Specifically, 1,3,4-oxadiazole derivatives have demonstrated mechanism-based actions, including inhibition of DNA gyrase (a bacterial topoisomerase II), which is a validated target for quinolone antibiotics . Furthermore, structural hybrids containing the 1,3,4-oxadiazole moiety have shown promising cytotoxic activity against various cancer cell lines, making them compelling candidates in anticancer drug discovery research . The specific substitution pattern on this compound—integrating a morpholinesulfonyl group and a (4-nitrobenzyl)thio side chain—suggests potential for enhanced binding affinity and selectivity in biological systems, meriting further investigation. This product is provided for research purposes in chemical biology, medicinal chemistry, and antibiotic discovery programs. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[3-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S2/c24-23(25)16-6-4-14(5-7-16)13-30-19-21-20-18(29-19)15-2-1-3-17(12-15)31(26,27)22-8-10-28-11-9-22/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAWFJJMNBMELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-nitrobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 4-nitrobenzylthiol.

    Attachment of the sulfonyl group: This can be done by reacting the phenyl ring with a sulfonyl chloride in the presence of a base.

    Formation of the morpholine ring: This step involves the reaction of an appropriate amine with an epoxide or a halohydrin.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The sulfonyl group can be reduced to a thiol under strong reducing conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Reduction of the nitro group: 4-((3-(5-((4-Aminobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine.

    Reduction of the sulfonyl group: 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)thiol)morpholine.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of the 1,3,4-oxadiazole ring with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The 1,3,4-oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to modulate the activity of enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The bioactivity and physicochemical properties of 1,3,4-oxadiazole derivatives are highly substituent-dependent. Below is a comparative analysis:

Table 1: Substituent Variations in 1,3,4-Oxadiazole Derivatives
Compound Name / ID Oxadiazole Substituent Linked Functional Group Key Properties/Bioactivity Reference
Target Compound 4-Nitrobenzylthio Phenylsulfonyl-morpholine Antimicrobial, enzyme inhibition*
8s () 2-Chloro-4-methylphenyl Butanoic acid Rho/Myocar inhibition
8t () 2-Chloro-4-methoxyphenyl Butanoic acid High yield (94%), Rho/Myocar inhibition
8u () 4-Trifluoromethylphenyl Butanoic acid Moderate yield (68%)
N-[4-(4-morpholinyl)phenyl] derivatives () Varied aryl/aralkyl groups Acetamide-morpholine Broad-spectrum antimicrobial activity
Pyrimidine derivatives () 4-Methoxyphenyl Pyrimidin-2-ylthiopropyl Cytotoxic (IC50 < 20 µM)

Key Observations :

  • The target compound’s 4-nitrobenzyl group contrasts with electron-donating groups (e.g., methoxy in 8t and derivatives), which improve anticancer activity in some contexts .
  • Morpholine linkage : The target compound’s sulfonylmorpholine group differs from acetamide-linked morpholine in , which showed antimicrobial efficacy. Sulfonyl groups may enhance thermal stability and enzyme interaction .
Antimicrobial and Enzyme Inhibition ():

Morpholine-oxadiazole hybrids exhibit broad-spectrum activity. For example:

  • N-[4-(4-morpholinyl)phenyl] derivatives showed MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • The target compound’s nitro group may enhance nitroreductase targeting, common in antibacterial prodrugs.
Cytotoxicity ():

Derivatives with 4-methoxyphenyl substituents (e.g., IC50 < 20 µM) outperformed chloro or trifluoromethyl analogs. The target compound’s nitro group may confer distinct cytotoxicity via ROS generation .

Rho/Myocar Inhibition ():

Butanoic acid-linked oxadiazoles (e.g., 8t) demonstrated potent inhibition, suggesting the carboxylic acid moiety is critical.

Biological Activity

The compound 4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine is a complex organic molecule that incorporates a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Morpholine : A cyclic amine that enhances solubility and bioavailability.
  • 1,3,4-Oxadiazole : A heterocyclic ring known for its pharmacological properties including antimicrobial and anti-inflammatory activities.
  • 4-Nitrobenzyl Thioether : This group may contribute to the compound's ability to interact with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. The 1,3,4-oxadiazole ring has been associated with various biological activities:

  • Antibacterial Activity :
    • Compounds containing the oxadiazole core have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structures have reported minimum inhibitory concentrations (MICs) in the range of 0.48 µg/mL against S. epidermidis .
  • Antifungal Activity :
    • Research indicates that oxadiazole derivatives also possess antifungal properties. Compounds similar to our target compound have demonstrated effectiveness against fungi such as Candida albicans .
  • Antitubercular Activity :
    • Some studies have evaluated the antitubercular effects of oxadiazole derivatives, showing promising results against Mycobacterium tuberculosis. The presence of specific substituents on the oxadiazole ring has been linked to enhanced activity .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural features. Key observations include:

  • The position and type of substituents on the aromatic rings impact antimicrobial efficacy.
  • Compounds with additional heterocyclic rings often exhibit enhanced bioactivity.
  • The presence of electron-withdrawing groups (like nitro groups) tends to increase antibacterial potency .

Study 1: Synthesis and Evaluation

A study synthesized several 1,3,4-oxadiazole derivatives and evaluated their antimicrobial properties. The most active compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, demonstrating the potential of these compounds in clinical applications .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of oxadiazole derivatives to bacterial enzymes such as enoyl reductase (InhA), which is crucial for fatty acid biosynthesis in mycobacteria. These studies indicated that certain modifications could improve binding efficacy and enhance antimicrobial activity .

Data Summary Table

Biological ActivityCompound StructureMIC (µg/mL)Reference
Antibacterial1,3,4-Oxadiazole0.48
AntifungalOxadiazole DerivativeVaries
AntitubercularModified OxadiazoleVaries

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for constructing the 1,3,4-oxadiazole core in this compound?

  • Methodological Answer : The 1,3,4-oxadiazole ring can be synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids under dehydrating conditions. For example, using phosphorous oxychloride (POCl₃) as a cyclizing agent under reflux, followed by basification with NaOH (pH ~8) to isolate the product . TLC monitoring is critical to track reaction progress. Adaptations may include substituting 4-nitrobenzylthio groups during intermediate steps.

Q. How can the sulfonylmorpholine moiety be introduced into the structure?

  • Methodological Answer : The sulfonyl group can be introduced via nucleophilic substitution or sulfonation reactions. For instance, reacting a phenylsulfonyl chloride intermediate with morpholine under basic conditions (e.g., NaH or K₂CO₃ in DMF) at 60–80°C . Purification via recrystallization (e.g., CHCl₃/petroleum ether) ensures removal of unreacted reagents.

Q. What spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitrobenzyl, morpholine).
  • FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C in oxadiazole) and ~1350 cm⁻¹ (S=O in sulfonyl).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Assay Validation : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing and MTT assays for cytotoxicity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the nitro group with methoxy or halogens) to isolate contributing moieties .
  • Computational Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial enzymes or human kinases .

Q. What strategies optimize solubility and stability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Use hydrochloride or sodium salts of the morpholine/sulfonyl groups.
  • Co-solvent Systems : Test DMSO/PEG-400 or cyclodextrin-based formulations.
  • Stability Studies : Monitor degradation under physiological pH (7.4) and UV light via HPLC .

Q. How to address low yield in the final coupling step (oxadiazole-phenylsulfonyl linkage)?

  • Methodological Answer :

  • Catalyst Screening : Employ Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 100°C, 30 min) .
  • Protecting Groups : Temporarily protect reactive sites (e.g., nitro groups) during coupling .

Data Analysis & Experimental Design

Q. How to design experiments for identifying metabolic breakdown products?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS.
  • Isotopic Labeling : Use ¹⁴C-labeled nitrobenzyl groups to track degradation pathways .

Q. What computational tools predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability to enzymes (e.g., DHFR or β-lactamases).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Contradictory Evidence Resolution

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Dose-Response Replication : Repeat experiments with internal positive controls (e.g., doxorubicin for cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.